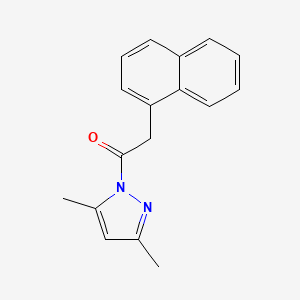![molecular formula C20H24ClN3O2 B5829488 N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5829488.png)
N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as CMPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The exact mechanism of action of CMPA is not well understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This leads to the regulation of mood, behavior, and cognitive function, which are disrupted in various neurological disorders.
Biochemical and Physiological Effects:
CMPA has been shown to exhibit significant biochemical and physiological effects in various animal models. It has been found to decrease the levels of inflammatory cytokines and prostaglandins, which are responsible for the development of pain and inflammation. Furthermore, CMPA has also been found to increase the levels of certain neurotransmitters in the brain, leading to the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
CMPA has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and has a high purity and yield. Furthermore, it exhibits significant therapeutic potential, making it a valuable tool for drug discovery and development. However, the limitations of CMPA include its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of CMPA. One potential application is in the treatment of neuropathic pain, a condition that is often difficult to manage with current therapies. Furthermore, CMPA could also be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of novel derivatives of CMPA could lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesemethoden
The synthesis of CMPA involves the reaction of 3-chloro-4-methylphenyl isocyanate with 4-(2-methoxyphenyl)-1-piperazineethanol in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain CMPA in high yield and purity.
Wissenschaftliche Forschungsanwendungen
CMPA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of pain and fever. Furthermore, CMPA has also shown promising results in the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-15-7-8-16(13-17(15)21)22-20(25)14-23-9-11-24(12-10-23)18-5-3-4-6-19(18)26-2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQYBKZRXLPDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5829415.png)

![ethyl 4-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5829419.png)


![N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5829440.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5829445.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)

